molecular formula C23H31N3O2 B2811267 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310158-57-5

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2811267
CAS RN: 2310158-57-5
M. Wt: 381.52
InChI Key: BEZIODZCOJVQQH-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological experiments. In

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of certain enzymes that are involved in the development of cancer. This compound has been found to be particularly effective in inhibiting the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the progression of the cell cycle. In addition, this compound has been found to be effective in inhibiting the activity of other enzymes that are involved in the development of cancer.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in the development of cancer, which can lead to the suppression of tumor growth. In addition, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the development of cancer. This makes it a useful tool for studying the mechanisms of cancer development and for developing new cancer treatments. However, one limitation of this compound is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one. One area of research involves the development of more potent and selective inhibitors of CDK4, which may have greater efficacy in the treatment of cancer. Another area of research involves the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.
In conclusion, 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has several potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological experiments. While there are some limitations to its use in lab experiments, further research is needed to explore its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one has been achieved using various methods. One of the most common methods involves the reaction of 2-phenyl-4-piperidone with tert-butyl hydrazine and subsequent reaction with 2-chloro-3-pyridinecarboxaldehyde. This method has been found to be efficient and yields a high purity product.

Scientific Research Applications

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one has been found to have several potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit certain enzymes that are involved in the development of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

6-tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-5-19(17-9-7-6-8-10-17)22(28)25-15-13-18(14-16-25)26-21(27)12-11-20(24-26)23(2,3)4/h6-12,18-19H,5,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIODZCOJVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one

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